

# An In-depth Technical Guide on 6''-Acetylhyperin 7-rhamnoside

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## Compound of Interest

Compound Name: 6''-Acetylhyperin

Cat. No.: B11935161

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This technical guide provides a comprehensive overview of the physical and chemical properties of **6''-Acetylhyperin 7-rhamnoside**, a flavonoid glycoside found in various plant species. The information is intended for researchers, scientists, and drug development professionals.

## Chemical Identity and Structure

Initial database searches for "**6''-Acetylhyperin**" revealed conflicting information regarding its molecular formula and weight. Further investigation has clarified that the correct chemical name for the compound of interest is **6''-Acetylhyperin 7-rhamnoside**, which is synonymous with Quercetin 3-O-(6''-acetyl-galactoside) 7-O-rhamnoside. The core structure consists of a quercetin aglycone linked to a 6''-acetylated galactoside moiety at the 3-OH position and a rhamnosyl group at the 7-OH position.<sup>[1]</sup>

The previously noted discrepancies likely arose from entries for a related compound, possibly **6''-Acetylhyperin** (Quercetin 3-O-(6''-acetyl-galactoside)), which lacks the rhamnoside group. For the purpose of this guide, all information pertains to the rhamnoside-containing structure.

Table 1: Chemical Identification of **6''-Acetylhyperin 7-rhamnoside**

Identifier	Value
Systematic Name	(2R,3R,4S,5R,6S)-6-[[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy-chromen-3-yl]oxy]-3,4,5-trihydroxy-oxan-2-yl]methyl acetate
Synonyms	Quercetin 3-O-(6"-acetyl-galactoside) 7-O-rhamnoside
Molecular Formula	C29H32O17
Molecular Weight	652.56 g/mol
CAS Number	124027-51-6
Chemical Class	Flavonoid, Flavonol Glycoside

## Physicochemical Properties

Experimentally determined physicochemical data for **6"-Acetylhyperin** 7-rhamnoside is limited in the public domain. The following table summarizes available data, including computationally predicted values.

Table 2: Physicochemical Properties of **6"-Acetylhyperin** 7-rhamnoside

Property	Value	Source
Appearance	Solid (predicted)	[2]
Water Solubility	1.84 g/L (predicted)	FooDB
logP	0.42 (predicted)	FooDB
pKa (strongest acidic)	8.11 (predicted)	FooDB
pKa (strongest basic)	-3.6 (predicted)	FooDB
Polar Surface Area	271.59 Å <sup>2</sup> (predicted)	FooDB
Hydrogen Bond Donors	9 (predicted)	FooDB
Hydrogen Bond Acceptors	16 (predicted)	FooDB
Rotatable Bond Count	8 (predicted)	FooDB

## Spectroscopic Data

Detailed experimental spectroscopic data for **6"-Acetylhyperin 7-rhamnoside** is not widely available. However, based on the known structure and data from analogous flavonoid glycosides, the expected spectral features are summarized below.

Table 3: Expected Spectroscopic Features of **6"-Acetylhyperin 7-rhamnoside**

Technique	Expected Features
$^1\text{H}$ -NMR	Signals corresponding to the aromatic protons of the quercetin backbone, anomeric protons of the galactose and rhamnose units, and a characteristic singlet for the acetyl methyl group around $\delta$ 2.1 ppm.[1]
$^{13}\text{C}$ -NMR	Resonances for the carbonyl carbon of the flavonoid C-ring, aromatic carbons, and carbons of the sugar moieties.
Mass Spectrometry (ESI-MS)	An expected $[\text{M}+\text{H}]^+$ ion peak at $m/z$ 653.16.[1]
UV-Vis Spectroscopy	Absorption maxima characteristic of the flavonol skeleton, typically showing two major bands (Band I and Band II).
Infrared (IR) Spectroscopy	Absorption bands corresponding to hydroxyl, carbonyl, aromatic $\text{C}=\text{C}$ , and $\text{C}-\text{O}$ stretching vibrations.

## Natural Occurrence

**6''-Acetylhyperin** 7-rhamnoside has been identified as a natural constituent in the following plant species:

- Kalanchoe pinnata (Leaf of Life)[3]
- Broad bean (Vicia faba)[4]

## Biological Activity and Potential Applications

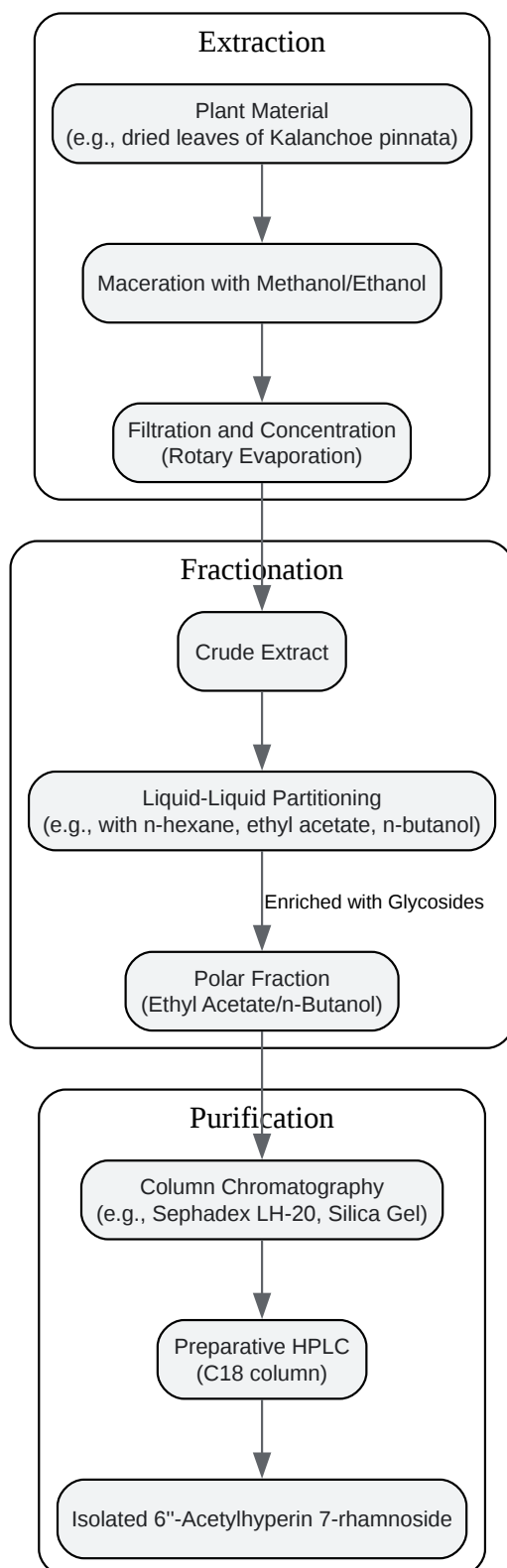
As a member of the flavonoid class, **6''-Acetylhyperin** 7-rhamnoside is presumed to possess antioxidant and anti-inflammatory properties, which are common for this group of phytochemicals. However, specific in vitro or in vivo studies on this particular compound are not extensively reported in the available literature. Its presence in medicinal plants like Kalanchoe pinnata, which is used in traditional medicine for inflammatory conditions, suggests its potential contribution to the plant's therapeutic effects.[3]

## Experimental Protocols (Representative)

Due to the lack of specific published protocols for **6"-Acetylhyperin** 7-rhamnoside, the following sections provide detailed, representative methodologies for the isolation, purification, and biological evaluation of flavonoid glycosides from plant sources.

### Isolation and Purification of Flavonoid Glycosides

The following workflow outlines a general procedure for the extraction and isolation of flavonoid glycosides from plant material.



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**Caption:** General workflow for the isolation of flavonoid glycosides.

#### Protocol Details:

- **Extraction:** Air-dried and powdered plant material (e.g., 1 kg) is macerated with 80% methanol (3 x 5 L) at room temperature for 72 hours. The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
- **Fractionation:** The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with n-hexane, ethyl acetate, and n-butanol. The fractions are concentrated, and the ethyl acetate and n-butanol fractions, which are typically rich in flavonoid glycosides, are selected for further purification.
- **Purification:** The enriched fraction is subjected to column chromatography on Sephadex LH-20 with methanol as the eluent to remove phenolic polymers. Further separation is achieved by silica gel column chromatography using a gradient of chloroform and methanol. Final purification to obtain the pure compound is performed using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

## Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

#### Protocol:

- A 0.1 mM solution of DPPH in methanol is prepared.
- Various concentrations of the test compound (**6''-Acetylhyperin** 7-rhamnoside) are prepared in methanol.
- In a 96-well plate, 100  $\mu$ L of each concentration of the test compound is added to 100  $\mu$ L of the DPPH solution.
- The plate is incubated in the dark at room temperature for 30 minutes.
- The absorbance is measured at 517 nm using a microplate reader.
- Ascorbic acid or Trolox is used as a positive control.

- The percentage of scavenging activity is calculated using the formula: % Scavenging =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$  where  $A_{\text{control}}$  is the absorbance of the DPPH solution without the sample, and  $A_{\text{sample}}$  is the absorbance of the DPPH solution with the sample.

This assay is based on the reduction of the  $\text{Fe}^{3+}$ -TPTZ (2,4,6-tripyridyl-s-triazine) complex to its ferrous form, which has an intense blue color.

Protocol:

- The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM  $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$  solution in a 10:1:1 ratio.
- The reagent is warmed to 37°C before use.
- 10  $\mu\text{L}$  of the test compound at various concentrations is mixed with 190  $\mu\text{L}$  of the FRAP reagent in a 96-well plate.
- The plate is incubated at 37°C for 10 minutes.
- The absorbance is measured at 593 nm.
- A standard curve is prepared using  $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ , and the results are expressed as  $\mu\text{mol Fe(II)}$  equivalents per gram of the compound.

## Anti-inflammatory Activity Assay

This assay measures the inhibition of nitric oxide production, a key mediator in inflammation.

Protocol:

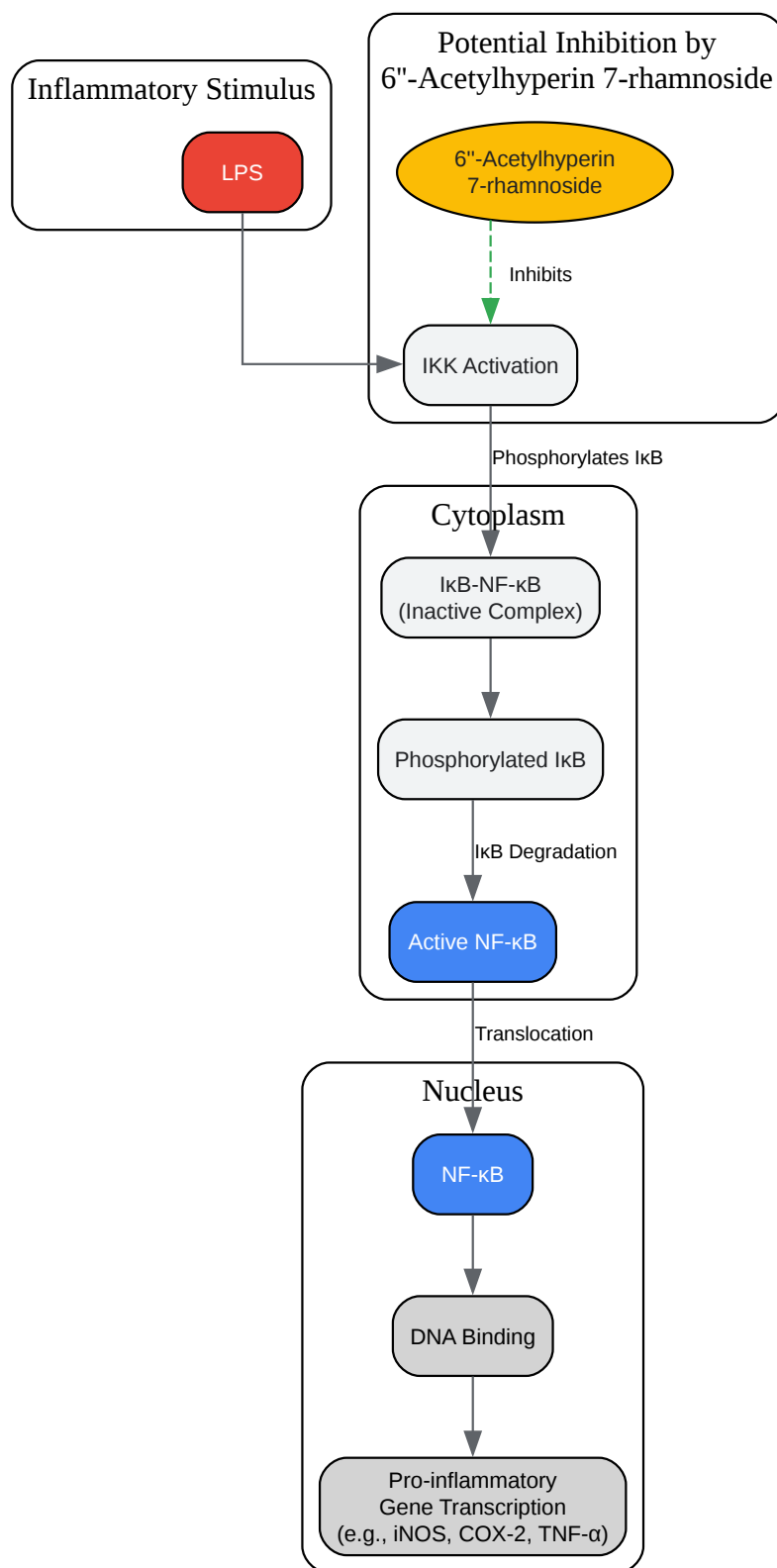
- RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
- The cells are pre-treated with various concentrations of **6''-Acetylhyperin** 7-rhamnoside for 1 hour.
- Inflammation is induced by adding lipopolysaccharide (LPS; 1  $\mu\text{g/mL}$ ) to the wells, and the plate is incubated for 24 hours.



- The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
- 50  $\mu$ L of the supernatant is mixed with 50  $\mu$ L of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
- After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm.
- The percentage of NO inhibition is calculated relative to the LPS-treated control group.

## Potential Signaling Pathways

While no specific signaling pathways have been elucidated for **6''-Acetylhyperin 7-rhamnoside**, flavonoids are well-known to exert their anti-inflammatory effects by modulating key inflammatory pathways. One of the most important is the NF- $\kappa$ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.



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**Caption:** Potential modulation of the NF-κB signaling pathway.

### Pathway Description:

In response to inflammatory stimuli like LPS, the IKK complex is activated, which then phosphorylates the inhibitory protein I $\kappa$ B $\alpha$ . This phosphorylation leads to the ubiquitination and subsequent degradation of I $\kappa$ B $\alpha$ , releasing the NF- $\kappa$ B dimer. The active NF- $\kappa$ B then translocates to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase), COX-2 (cyclooxygenase-2), and various cytokines like TNF- $\alpha$ . Many flavonoids are known to inhibit this pathway at various points, including the activation of the IKK complex. It is plausible that **6"-Acetylhyperin 7-rhamnoside** could exert anti-inflammatory effects through a similar mechanism.

## Conclusion

**6"-Acetylhyperin 7-rhamnoside** is a complex flavonoid glycoside with potential antioxidant and anti-inflammatory activities. This guide has clarified its chemical identity and compiled the available physicochemical and spectroscopic information. While specific experimental data on this compound is sparse, the provided representative protocols and potential mechanisms of action offer a solid foundation for future research. Further studies are warranted to isolate this compound in larger quantities, fully characterize its properties, and elucidate its specific biological functions and therapeutic potential.

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## References

- 1. 6"-Acetylhyperin () for sale [vulcanchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Showing Compound 6"-Acetylhyperin 7-rhamnoside (FDB018937) - FooDB [foodb.ca]

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